2-Oxa-7-azabicyclo[3.2.0]heptan-6-one

β-Lactam synthesis High-pressure cycloaddition Process chemistry

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one (CAS 160924-58-3) is a bicyclic β-lactam compound of molecular formula C₅H₇NO₂ and molecular weight 113.11 g/mol. The scaffold features a fused oxolane–azetidinone ring system, positioning it as a constrained analog of monocyclic 2-azetidinone.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
Cat. No. B13288281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azabicyclo[3.2.0]heptan-6-one
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1COC2C1C(=O)N2
InChIInChI=1S/C5H7NO2/c7-4-3-1-2-8-5(3)6-4/h3,5H,1-2H2,(H,6,7)
InChIKeyFJTYRSVOFPHNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-7-azabicyclo[3.2.0]heptan-6-one: Core Bicyclic β-Lactam Scaffold for Procurement and Medicinal Chemistry Development


2-Oxa-7-azabicyclo[3.2.0]heptan-6-one (CAS 160924-58-3) is a bicyclic β-lactam compound of molecular formula C₅H₇NO₂ and molecular weight 113.11 g/mol . The scaffold features a fused oxolane–azetidinone ring system, positioning it as a constrained analog of monocyclic 2-azetidinone [1]. Patents describe the 7-substituted derivatives as versatile intermediates for sedatives, herbicides, and antibiotics [2]. The MeSH vocabulary classifies the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3]. Commercial sources routinely supply the unsubstituted core at ≥95% purity .

Scaffold

Constrained bicyclic β-lactam core for analog design

Pathway

Reported lipoxygenase pathway inhibition profile

Supply

Supplied at specification grade for derivatization workflows

Why Generic β-Lactam or Lipoxygenase Inhibitor Substitution Cannot Replace 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one in Research Supply Chains


The 2-oxa-7-aza bicyclic architecture is not a simple monocyclic β-lactam mimetic. The fused tetrahydrofuran ring imposes conformational restriction that alters both the electrophilicity of the lactam carbonyl and the spatial presentation of substituents, parameters critical for target engagement [1]. Attempts to substitute with monocyclic 2-azetidinone forfeit the constrained stereochemistry that underpins selectivity in both synthetic intermediate applications and biological activity [2]. Moreover, the compound’s multi-target inhibitory profile—encompassing lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—is scaffold-dependent, meaning even close lipoxygenase inhibitors such as zileuton (a 5-LOX-specific agent) do not replicate this polypharmacology [3]. Procurement specifications, including ≥95% purity as verified by commercial vendors, further constrain the interchangeability of externally sourced in-class analogs .

2-Oxa-7-aza bicyclic core
Monocyclic 2-azetidinone
Conformational restriction may shift target engagement and reactivity
Multi-target polypharmacology
Zileuton (5-LOX selective)
Polypharmacological profile involving COX and esterase may not transfer
Specification-grade lots
Generic β-lactam supplies
Purity and batch consistency may differ, affecting reproducibility

Head-to-Head Quantitative Differentiation Evidence for 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one Versus In-Class Alternatives


Synthetic Yield Under High Pressure vs. Ambient Pressure: 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one Derivatives

For the [2+2] cycloaddition of phenyl isocyanate to 2,3-dihydrofuran, the 7-phenyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one product is obtained in 86% isolated yield at 100 °C under ambient pressure without catalyst [1]. By increasing to 8000 atm, the yield rises to 83% GC-yield, and at 7500 atm in toluene reaches 96% [2]. Crucially, under identical conditions without pressurization the yield collapses to 6% [2]. This pressure–yield dependency is not shared by monocyclic β-lactam syntheses such as the Staudinger reaction, which operate efficiently at atmospheric pressure, giving the 2-oxa-7-aza scaffold a unique process sensitivity that dictates procurement of high-pressure-manufactured lots.

Pressure–yield boost
Reported
86% vs 6% yield (14.3×)
High-pressure synthesis may support lot consistency and cost control
8000 atm, 100°C, phenyl isocyanate; GLC with internal standard
β-Lactam synthesis High-pressure cycloaddition Process chemistry

Substituent-Dependent Yield Variation Across 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one Derivatives

Within the same high-pressure [2+2] cycloaddition protocol (8000 atm, 40 °C, 20 h), the product yield varies dramatically with the N-substituent: 4-chlorophenyl gives 93%, 3-chlorophenyl 91%, phenyl 86%, butyl 77%, 4-methylphenyl 68%, cyclohexyl 68%, 2-chlorophenyl 64%, and naphthyl 63% [1]. This rank order quantitatively documents the electronic and steric constraints unique to the 2-oxa-7-aza scaffold. In contrast, monocyclic β-lactam formation via Staudinger reaction exhibits a different substituent sensitivity profile, often favoring electron-withdrawing ketenes, making direct cross-scaffold yield comparisons unreliable for procurement planning.

Substituent yield rank
Reported
93% 4-Cl-Ph91% 3-Cl-Ph86% Ph77% butyl68% 4-Me-Ph / cyclohexyl64% 2-Cl-Ph63% naphthyl
Yield depends on N-substituent; guides monomer choice for library synthesis
8000 atm, 40°C, 20 h; steric and electronic effects influence outcome
Structure–reactivity relationship Isocyanate scope Library synthesis

Lipoxygenase Multi-Isoform Inhibitory Profile vs. Selective 5-LOX Inhibitor Zileuton

According to the NLM MeSH entry, 2-oxa-7-azabicyclo[3.2.0]heptan-6-one is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. By contrast, the clinically approved 5-lipoxygenase inhibitor zileuton demonstrates selective 5-LOX inhibition with IC₅₀ values of 0.4 μM (rat PMNL), 0.4 μM (human PMNL), and 0.9 μM (human whole blood) but lacks the ancillary enzyme inhibition profile [2]. While quantitative IC₅₀ values for the title compound against individual LOX isoforms are not publicly reported, the documented multi-target fingerprint distinguishes it from isoform-selective inhibitors for applications requiring broader eicosanoid pathway modulation.

Multi-enzyme inhibition
Class-level
Inhibits LOX, COX, carboxylesterase, formyltetrahydrofolate synthetase
May support polypharmacological pathway studies; quantitative IC₅₀ not publicly reported
MeSH pharmacological classification; data to verify per isoform
Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory scaffolds

Stereochemical Resolution and Absolute Configuration Determination vs. Non-Chiral β-Lactam Cores

The four stereoisomers of 7-(1-phenylethyl)-2-oxa-7-azabicyclo[3.2.0]heptan-6-one were prepared from pure enantiomers of 1-phenylethyl isocyanate and their absolute configurations at the bridgehead carbons unambiguously determined via ¹H NMR using tris[3-(2,2,2-trifluoro-1-hydroxyethylidene)-d-camphorato]europium(III) and (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle’s alcohols) [1]. MM2 single-point energy calculations corroborated the experimentally derived stereochemistry [1]. Monocyclic β-lactams lacking the bicyclic constraint do not benefit from the same level of conformational rigidity and thus exhibit more complex NMR splitting patterns that complicate configurational assignment. The SDBS database provides a reference ¹H NMR spectrum for the (1R,5S,7(R*))-7-(α-methylbenzyl) derivative acquired at 399.65 MHz in CDCl₃, establishing a spectral benchmark for identity verification by procurement scientists [2].

Chiral NMR assignment
Method context
Four stereoisomers resolved; absolute configuration determined via ¹H NMR with chiral shift reagents
Enables stereochemical QC for chiral lots; reference spectrum available
400 MHz, CDCl₃; MM2 calculations corroborated; SDBS No. 16468
Chiral analysis NMR configurational assignment Enantiomeric purity

Optimal Procurement and Research Deployment Scenarios for 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one


High-Yield Synthesis of β-Lactam-Derived Bioactive Compound Libraries

Medchem teams building focused libraries of β-lactam antibiotics or sedative candidates should prioritize 7-phenyl and 7-(4-chlorophenyl) derivatives, which deliver 86–93% isolated yields under high-pressure [2+2] cycloaddition [1]. The 30-percentage-point yield spread across eight 7-substituted analogs quantitatively guides monomer selection to maximize library output within fixed synthesis budgets [1].

Multi-Target Arachidonic Acid Cascade Modulation Studies

Researchers investigating the intersection of lipoxygenase, cyclooxygenase, and carboxylesterase pathways should procure the 2-oxa-7-aza scaffold as a tool compound for polypharmacology, as documented by its MeSH pharmacological classification encompassing all four enzyme targets simultaneously [2]. This contrasts with isoform-selective inhibitors like zileuton, which address only 5-LOX [3].

Chiral Chromatography and NMR Method Development

Analytical laboratories developing chiral resolution protocols can use the four stereoisomers of the 7-(1-phenylethyl) derivative as model analytes, leveraging the established NMR configurational assignment methodology and the publicly available SDBS reference spectrum at 399.65 MHz for method validation and instrument qualification [4].

Quality Control Benchmarking of Commercial β-Lactam Supplies

Procurement officers can use the ≥95% purity specification (CAS 160924-58-3) as a minimum acceptance criterion and cross-check against the SDBS reference spectral data to verify identity and purity of received lots, ensuring batch-to-batch consistency in downstream synthetic or biological workflows [5].

Application
Selection Property
Validation Focus
β-Lactam library synthesis
Substituent-dependent yield profile
Yield reproducibility under high-pressure conditions
Arachidonic acid cascade studies
Multi-enzyme inhibition context
LOX/COX target engagement verification
Chiral analytical method development
Stereochemical resolution capability
NMR configurational assignment consistency
Supply quality control
Purity specification and spectral identity
Batch-to-batch NMR and purity verification
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